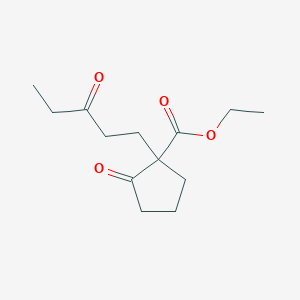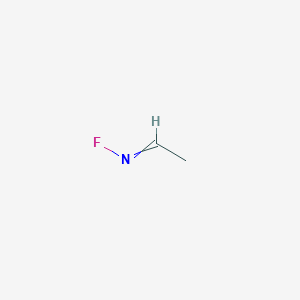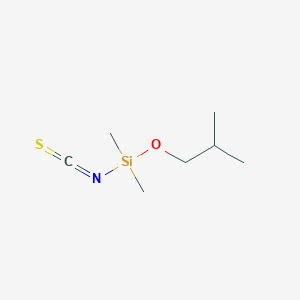![molecular formula C8H16O4Si B14269931 [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol CAS No. 159580-52-6](/img/structure/B14269931.png)
[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol: is a silane-based compound known for its unique structure and reactivity. It is often used as a coupling agent to functionalize various substrates, improving the dispersion of nanoparticles and serving as an adhesion promoter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with water under controlled conditions. The reaction is catalyzed by acids or bases to facilitate the hydrolysis of the trimethoxysilane group, resulting in the formation of the silanetriol .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis processes, where the precursor silane is reacted with water in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the epoxy group, converting it into a diol.
Substitution: The silanol groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a coupling agent to functionalize substrates, enhancing the dispersion of nanoparticles .
- Employed in the synthesis of SiCOH films via sol-gel processes .
Biology:
- Utilized in the fabrication of nanoscale polymeric structures, which can be applied in biological research .
Medicine:
- Potential applications in drug delivery systems due to its ability to modify surfaces and improve adhesion .
Industry:
Wirkmechanismus
The primary mechanism of action of [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol involves its ability to modify surfaces and improve the dispersion of nanoparticles. The silanol groups can form strong bonds with various substrates, enhancing adhesion and compatibility. This property is particularly useful in the fabrication of composite materials and coatings .
Vergleich Mit ähnlichen Verbindungen
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- [2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl]triethoxysilane
Comparison:
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane: Similar in structure but contains trimethoxysilane groups instead of silanetriol. It is also used as a coupling agent and adhesion promoter .
- [2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl]triethoxysilane: Contains triethoxysilane groups and is used for similar applications, such as functionalizing substrates and improving adhesion .
Uniqueness: The presence of silanetriol groups in [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol provides unique reactivity and bonding capabilities, making it particularly effective in applications requiring strong adhesion and surface modification .
Eigenschaften
CAS-Nummer |
159580-52-6 |
|---|---|
Molekularformel |
C8H16O4Si |
Molekulargewicht |
204.30 g/mol |
IUPAC-Name |
trihydroxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C8H16O4Si/c9-13(10,11)4-3-6-1-2-7-8(5-6)12-7/h6-11H,1-5H2 |
InChI-Schlüssel |
HGSGHQACQYXMLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(O2)CC1CC[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)

![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)

![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)


![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)


